Cas no 6376-95-0 (rac-(1R,2S)-2-ethenylcyclohexan-1-ol)

Technical Introduction for rac-(1R,2S)-2-ethenylcyclohexan-1-ol rac-(1R,2S)-2-ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring both hydroxyl and vinyl functional groups, making it a versatile intermediate in organic synthesis. Its stereochemistry and bifunctional nature enable applications in asymmetric catalysis, pharmaceutical synthesis, and polymer chemistry. The compound’s structural rigidity and reactivity facilitate selective transformations, such as ring-opening or cross-coupling reactions. High purity grades ensure reproducibility in research and industrial processes. Its balanced lipophilicity and polarity also make it suitable for studying stereochemical effects in drug design. Proper handling under inert conditions is recommended due to the vinyl group’s potential reactivity.
rac-(1R,2S)-2-ethenylcyclohexan-1-ol structure
6376-95-0 structure
商品名:rac-(1R,2S)-2-ethenylcyclohexan-1-ol
CAS番号:6376-95-0
MF:C8H14O
メガワット:126.19616
CID:425783
PubChem ID:12351572

rac-(1R,2S)-2-ethenylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • Cyclohexanol, 2-ethenyl-, trans-
    • (1R,2S)-2-ethenylcyclohexan-1-ol
    • rac-(1R,2S)-2-ethenylcyclohexan-1-ol
    • SCHEMBL19988476
    • 6376-95-0
    • EN300-1634294
    • DTXSID70493364
    • インチ: InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
    • InChIKey: CEBPBNSXJDTCPS-HTQZYQBOSA-N
    • ほほえんだ: C=CC1CCCCC1O

計算された属性

  • せいみつぶんしりょう: 126.10452
  • どういたいしつりょう: 126.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 98.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23

rac-(1R,2S)-2-ethenylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1634294-0.25g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
0.25g
$579.0 2023-08-31
Enamine
EN300-1634294-0.5g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
0.5g
$603.0 2023-08-31
Enamine
EN300-1634294-10g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
10g
$2701.0 2023-08-31
Enamine
EN300-1634294-2.5g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
2.5g
$1230.0 2023-08-31
Enamine
EN300-1634294-5.0g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
5g
$2981.0 2023-06-05
Enamine
EN300-1634294-0.1g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
0.1g
$553.0 2023-08-31
Enamine
EN300-1634294-0.05g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
0.05g
$528.0 2023-08-31
Enamine
EN300-1634294-1.0g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
1g
$1029.0 2023-06-05
Enamine
EN300-1634294-5g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
5g
$1821.0 2023-08-31
Enamine
EN300-1634294-10.0g
rac-(1R,2S)-2-ethenylcyclohexan-1-ol
6376-95-0
10g
$4421.0 2023-06-05

rac-(1R,2S)-2-ethenylcyclohexan-1-ol 関連文献

rac-(1R,2S)-2-ethenylcyclohexan-1-olに関する追加情報

Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol (CAS No: 6376-95-0)

Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol, also known by its CAS number 6376-95-0, is a cyclic alcohol with a unique stereochemical configuration. This compound belongs to the class of cyclohexanol derivatives and is characterized by the presence of an ethenyl group (vinyl group) at the 2-position of the cyclohexane ring. The stereochemistry of this compound is defined by the (1R,2S) configuration, which plays a significant role in its physical and chemical properties. This compound has been studied extensively in organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and fine chemicals.

The synthesis of Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol involves various methodologies, including asymmetric catalysis and biocatalytic approaches. Recent advancements in asymmetric hydrogenation have enabled the efficient synthesis of this compound with high enantiomeric excess. For instance, researchers have employed chiral ruthenium catalysts to achieve selective hydrogenation of the corresponding ketone precursor. This approach not only enhances the yield but also ensures the preservation of stereochemistry, which is critical for its intended applications.

In terms of applications, Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol has shown promise in the development of bioactive molecules. Its unique structure makes it an ideal building block for constructing complex natural product analogs. For example, this compound has been used as a key intermediate in the synthesis of certain alkaloids and terpenoids. Recent studies have highlighted its role in the construction of bioisosteres, which are structural analogs designed to mimic the biological activity of natural products while improving pharmacokinetic properties.

The stereochemistry of Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol is particularly important for its biological activity. The (1R,2S) configuration imparts specific interactions with biological targets, such as enzymes or receptors. For instance, this compound has been investigated as a potential ligand for G-protein coupled receptors (GPCRs), where its stereochemistry plays a crucial role in binding affinity and selectivity. Recent computational studies have provided insights into the molecular interactions that govern its binding mode, paving the way for further optimization.

From an analytical standpoint, Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol can be characterized using a variety of techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining its stereochemistry and purity. High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, while X-ray crystallography can be employed to resolve its three-dimensional structure. These analytical tools are essential for ensuring the quality and consistency of this compound in both research and industrial settings.

Looking ahead, Rac-(1R,2S)-2-Ethenylcyclohexan-1-Ol holds significant potential for further exploration in drug discovery and chemical synthesis. Its unique structure and stereochemical properties make it a valuable tool for constructing complex molecules with desired biological activities. As research continues to uncover new applications and synthetic routes for this compound, it is likely to play an increasingly important role in the field of organic chemistry.

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